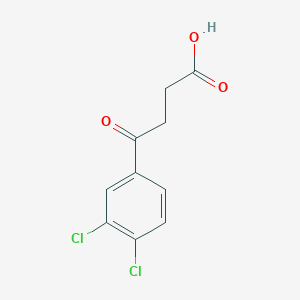

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

Descripción

Contextualization within Gamma-Keto Acid Derivatives and Related Organic Scaffolds

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a member of the gamma-keto acid (or γ-keto acid) class of compounds. This classification is determined by the relative positions of the two key functional groups: the carboxylic acid and the ketone. In this molecule, the ketone's carbonyl group is located on the gamma (γ) carbon relative to the carboxyl group.

Gamma-keto acids are recognized as valuable scaffolds in organic chemistry. google.com Their bifunctional nature—possessing both an electrophilic ketone and a nucleophilic carboxylic acid (or its conjugate base)—allows for a diverse range of chemical transformations. They serve as crucial starting materials in various sectors, including the plastics and surface-active agent industries. google.com The ketone functional group, in a broader sense, is considered a "privileged scaffold" in drug discovery, valued for its stability, synthetic accessibility, and its capacity to engage in various interactions with biological targets. numberanalytics.com

The specific structure of this compound, featuring a 3,4-dichlorophenyl substituent, imparts particular properties and reactivity, making it a subject of interest for creating specialized derivatives.

Significance in Medicinal Chemistry and Organic Synthesis Research

The primary significance of this compound lies in its role as a versatile intermediate and building block in both medicinal chemistry and organic synthesis. clearsynth.com It is not typically an end-product but rather a crucial starting point for constructing more complex molecular architectures with potential biological activity.

In the field of organic synthesis, this compound is utilized to create a variety of heterocyclic compounds. For instance, research has demonstrated its use in synthesizing pyridazinone derivatives. mdpi.comresearchgate.net One specific pathway involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) to yield an antipyrinyl-substituted butanoic acid derivative, which is a close structural relative and serves a similar synthetic purpose. mdpi.comresearchgate.net This derivative is then used to prepare a range of new heterocyclic systems. mdpi.comresearchgate.net

This synthetic utility directly translates to its importance in medicinal chemistry. The heterocyclic compounds synthesized from this gamma-keto acid are often subjected to biological screening. For example, certain novel compounds derived from an antipyrinyl-butanoic acid structure have been evaluated for their antimicrobial and antifungal activities. researchgate.net The dichlorophenyl moiety is a common feature in many pharmacologically active compounds, and its incorporation via this building block is a key strategy in drug discovery research.

The table below details a specific synthetic transformation starting from a related precursor, illustrating the compound's role in generating novel molecular entities for further investigation.

| Starting Material | Reagent | Resulting Compound |

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Antipyrine | 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid mdpi.comresearchgate.net |

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Phenylhydrazine (B124118) | 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid mdpi.comresearchgate.net |

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Hydrazine (B178648) Hydrate (B1144303) | 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)pyridazin-3(2H)-one researchgate.net |

Overview of Advanced Research Trajectories

Current and future research involving this compound and its close derivatives is focused on the continued exploration of its synthetic potential to generate novel chemical entities. The established pathways to complex heterocyclic systems, such as pyridazinones and tetrazolo[1,5-b]pyridazines, provide a foundation for creating extensive libraries of related compounds. mdpi.comresearchgate.net

A primary trajectory involves the systematic modification of the core structure. By reacting this compound with a diverse array of reagents (like different substituted hydrazines, amines, and other nucleophiles), researchers can generate a wide range of derivatives. These new molecules can then be screened for a broad spectrum of biological activities beyond the initial antimicrobial and antifungal tests, potentially targeting enzymes, receptors, or pathways implicated in various human diseases.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCXOOJTAKKWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302592 | |

| Record name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50597-19-8 | |

| Record name | 50597-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-4-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

The synthesis of this compound is primarily achieved through well-established organic reactions, with Friedel-Crafts acylation being the most prominent method.

Friedel-Crafts Acylation Approaches utilizing Succinic Anhydride (B1165640)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and is widely used for the synthesis of aryl ketones. The reaction of an aromatic compound with an acylating agent, such as an acid anhydride or an acyl halide, in the presence of a Lewis acid catalyst, results in the substitution of an acyl group onto the aromatic ring. stackexchange.com

In the case of this compound, the synthesis involves the acylation of 1,2-dichlorobenzene (B45396) with succinic anhydride. orgsyn.org Anhydrous aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for this transformation. orgsyn.org The reaction proceeds through the formation of an acylium cation intermediate from succinic anhydride and the catalyst. stackexchange.com This electrophile then attacks the electron-rich dichlorobenzene ring. The orientation of the acylation is directed by the chloro substituents. The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature over an extended period to ensure high yields and regioselectivity. orgsyn.org The final product is obtained after an acidic workup. orgsyn.org

Table 1: Key Components in Friedel-Crafts Acylation

| Reactant | Reagent | Catalyst | Product |

|---|

Alternative Synthetic Pathways

While Friedel-Crafts acylation is a primary route, alternative methods can be utilized to synthesize derivatives of the target compound. One such pathway begins with 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid. mdpi.comresearchgate.net This unsaturated acid can undergo a Michael addition reaction. For example, its reaction with antipyrine (B355649) in dry benzene (B151609) leads to the formation of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid. mdpi.comresearchgate.net This method introduces a substituent at the 2-position of the butanoic acid chain, providing a versatile intermediate for further chemical modifications. mdpi.comresearchgate.net

Derivatization Strategies and Reaction Mechanisms of 4-Oxobutanoic Acid Derivatives

The presence of both a ketone and a carboxylic acid functional group makes this compound a valuable precursor for synthesizing a variety of derivatives, including complex heterocyclic structures.

Synthesis of Heterocyclic Derivatives (e.g., Pyridazinones)

The 4-oxobutanoic acid moiety is a key building block for the synthesis of pyridazinones, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms. These are typically formed through the condensation reaction of a 4-keto acid with a hydrazine (B178648) derivative. researchgate.netnih.gov

For instance, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid reacts with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to yield the corresponding dihydropyridazinone derivatives. mdpi.comresearchgate.net The reaction involves the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid group, leading to the elimination of a water molecule and the formation of the stable pyridazinone ring. nih.govnih.gov

Table 2: Synthesis of Pyridazinone Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Hydrazine Hydrate | 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one |

Formation of Hydrazone Derivatives

The ketone carbonyl group in 4-oxobutanoic acid derivatives can readily react with hydrazine derivatives to form hydrazones. nih.govresearchgate.net This reaction is a condensation process where a molecule of water is eliminated. For example, the reaction of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid with phenylhydrazine in ethanol (B145695) results in the formation of 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid. mdpi.com This reaction is often carried out at room temperature over a period of several days. mdpi.com The formation of hydrazones is a versatile method for modifying the structure and properties of the parent molecule. mdpi.comnih.gov

Esterification and Amidation Reactions

The carboxylic acid functional group in this compound allows for standard derivatization reactions such as esterification and amidation.

Esterification: Esters are produced by heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction is reversible, and to achieve higher yields, the ester can be distilled off as it is formed. libretexts.orgchemguide.co.uk The reaction of this compound with an alcohol (R'OH) would yield the corresponding ester, 4-(3,4-Dichlorophenyl)-4-oxobutanoate.

Amidation: The formation of an amide bond is a crucial reaction in organic synthesis. chemrxiv.org Direct amidation of a carboxylic acid with an amine can be achieved using a variety of coupling agents or through catalysis. chemrxiv.orgresearchgate.net For example, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of carboxylic acids in refluxing toluene. researchgate.net The reaction of this compound with an amine (R'R''NH) would produce the corresponding N-substituted 4-(3,4-Dichlorophenyl)-4-oxobutanamide.

Stereoselective Synthesis Approaches for Related Analogs

While the direct stereoselective synthesis of this compound is not extensively detailed in the literature, the methodologies applied to its analogs provide a clear framework for achieving chiral derivatives. The synthesis of enantiomerically enriched γ-oxobutyric acid and its derivatives has been successfully developed through the asymmetric conjugate addition of allomaltol to chalcones. researchgate.net This approach utilizes readily available and recoverable C2-symmetric tertiary amine-squaramide organocatalysts. researchgate.net

Another powerful strategy involves the organocatalytic Michael addition of aldehydes to nitroalkenes, which can produce optically active β-substituted-δ-nitro alcohols with high enantiomeric excess (96–99% e.e.). nih.gov These intermediates are versatile precursors that can be converted into γ-amino acid residues with various substituents. Furthermore, investigations into the metabolic chiral inversion of related 4-phenyl-4-oxobutanoic acid derivatives in rats have shown that structural features, such as a 2-methylene moiety and the 4-carbonyl group, are crucial for the inversion process. nih.gov This biological transformation underscores the potential for stereochemical complexity in this class of compounds.

Key strategies for stereoselective synthesis of related analogs are summarized below:

| Method | Catalyst/Reagent | Key Transformation | Outcome |

| Asymmetric Conjugate Addition | C2-symmetric tertiary amine-squaramide | Addition of allomaltol to chalcones | Enantiomerically enriched γ-oxobutyric acid derivatives researchgate.net |

| Organocatalytic Michael Addition | Pyrrolidine-based catalyst | Addition of an aldehyde to 1-nitrocyclohexene | Optically active β-substituted-δ-nitro alcohols nih.gov |

| Integrated Michael Addition-Oxidative Methanolysis | Nitro(phenylsulfonyl)methane as acyl anion equivalent | Stereoselective addition to nitroalkenes | γ-keto esters with high optical purities researchgate.net |

Heck Coupling Reactions for Gamma-Keto Acid Derivatives

The Heck coupling reaction is a robust and widely utilized method for carbon-carbon bond formation, proving particularly effective for the synthesis of γ-keto acid derivatives. researchgate.net This palladium-catalyzed reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base. researchgate.netorganic-chemistry.org The reaction is valued for its functional group tolerance and often proceeds with high trans-selectivity. researchgate.netorganic-chemistry.org

Numerous γ-keto acid derivatives have been synthesized in high yields using Pd(OAc)₂ as a catalyst with various alkenes. researchgate.netresearchgate.net The versatility of the Heck reaction allows for the synthesis of structurally diverse molecules, which are important precursors for various carbocycles and heterocycles. researchgate.netresearchgate.net For instance, a palladium-catalyzed oxidative Heck coupling of coumarins with arylboronic acids provides a direct route to 4-arylcoumarins, showcasing the reaction's utility in creating complex aromatic systems. organic-chemistry.org

The general conditions for a Heck coupling reaction are outlined in the table below:

| Component | Example | Function |

| Catalyst | Pd(OAc)₂, PdCl₂ | Facilitates the oxidative addition and reductive elimination steps acs.org |

| Ligand | Phosphines (e.g., PPh₃) | Stabilizes the palladium catalyst |

| Base | K₂CO₃, Et₃N | Neutralizes the acid generated during the reaction |

| Solvent | Dioxane, DMF, NMP | Provides the reaction medium researchgate.netacs.org |

| Substrates | Aryl halide and Alkene | The coupling partners |

Reactivity Studies and Functional Group Interconversions

The chemical behavior of this compound is dictated by the interplay of its carboxylic acid and ketone functional groups.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety in this compound exhibits reactivity typical of its class. The primary characteristic of a carboxylic acid is its acidity; it readily donates a proton in the presence of a base. masterorganicchemistry.com This acidic nature means that strong basic nucleophiles, such as Grignard reagents or alkoxides, will first engage in an acid-base reaction to form the carboxylate anion rather than attacking the carbonyl carbon. masterorganicchemistry.com The resulting carboxylate is significantly less reactive towards nucleophilic acyl substitution. libretexts.orglibretexts.org

A key reaction of carboxylic acids is esterification, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. libretexts.orgchemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. libretexts.orgchemguide.co.uk To drive the reaction towards the ester product, the equilibrium can be shifted, often by removing water as it is formed or by using an excess of one reactant. libretexts.org For small esters, the product can often be distilled off as it forms. chemguide.co.uk

Relative Reactivity of Carboxylic Acid Derivatives (towards Nucleophilic Acyl Substitution)

This table is interactive. Click on the headers to sort.

| Derivative | Reactivity | Reason |

|---|---|---|

| Acyl Phosphates | Highest | Highly activated acyl group, often complexed with metal ions like Mg²⁺. libretexts.org |

| Acid Halides / Anhydrides | High | The halide (e.g., Cl⁻) and carboxylate are excellent leaving groups. |

| Thioesters | Moderate-High | Thiolates are better leaving groups than alkoxides. libretexts.org |

| Esters / Carboxylic Acids | Moderate | Alkoxides or hydroxide (B78521) are reasonable leaving groups. |

| Amides | Low | The amide ion (NH₂⁻) is a very poor leaving group. youtube.com |

Ketone Functional Group Reactivity

The ketone functional group in this compound provides a second site for chemical transformations. The carbonyl carbon of the ketone is electrophilic due to the polarity of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. pressbooks.pub Generally, aldehydes are more reactive than ketones in nucleophilic additions due to less steric hindrance and greater partial positive charge on the carbonyl carbon. libretexts.org

Common reactions involving the ketone group include nucleophilic addition and reduction.

Nucleophilic Addition: Reagents like organometallics (e.g., Grignard reagents) can add to the ketone to form a tertiary alcohol after acidic workup. msu.edu Similarly, cyanide ions can add to form cyanohydrins. masterorganicchemistry.com

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edusavemyexams.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into an acetal, which serves as a useful protecting group. msu.edu

Ketones are generally resistant to oxidation under mild conditions, a property that distinguishes them from aldehydes. savemyexams.com Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. savemyexams.com

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides deep insights into the molecular structure and bonding of a compound. By analyzing the interaction of infrared radiation and Raman scattering with the molecule, a detailed picture of its vibrational modes can be constructed.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

In the analysis of related dichlorophenyl compounds, characteristic vibrational bands are observed. For instance, in the FT-IR spectrum of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297), the vibrational wavenumbers were computed using DFT at the B3LYP/6-31G* level. nih.gov The analysis of 3,4-dichlorobenzyl alcohol also involved recording its FT-IR spectrum and calculating harmonic vibrational frequencies using both HF and B3LYP methods with a 6-311G** basis set. nih.gov These studies demonstrate the utility of FT-IR in conjunction with theoretical calculations for detailed structural analysis.

A general approach to interpreting FT-IR spectra involves dividing it into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–600 cm⁻¹). researchgate.net The functional group region helps in identifying the presence of specific functional groups, while the fingerprint region provides a unique pattern for the molecule as a whole. researchgate.net

Table 1: Illustrative FT-IR Data for a Related Dichlorophenyl Compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H Stretching |

| ~1700 | C=O Stretching |

| ~1600 | C=C Aromatic Stretching |

| ~800 | C-Cl Stretching |

Note: This table is illustrative and based on typical values for related compounds. Actual values for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectra of several related dichlorophenyl compounds have been recorded and analyzed. For example, the FT-Raman spectrum of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate was recorded and its vibrational wavenumbers were computed using DFT. nih.gov Similarly, the FT-Raman spectrum of 3,4-dichlorobenzyl alcohol was analyzed in the solid phase, with theoretical calculations of Raman scattering activities aiding in the interpretation. nih.gov

In the study of 4,5-dichloro-3-hydroxypyridazine, the solid-phase FT-Raman spectrum was recorded in the 3500-100 cm⁻¹ region. nih.gov This, combined with FT-IR data, allowed for a comprehensive vibrational analysis. nih.gov Theoretical calculations of Raman activities are crucial for assigning the observed bands to specific vibrational modes. nih.gov

Table 2: Illustrative FT-Raman Data for a Related Dichlorophenyl Compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H Stretching |

| ~1600 | Aromatic Ring Stretching |

| ~1000 | Ring Breathing Mode |

| < 800 | C-Cl Bending |

Note: This table is illustrative and based on typical values for related compounds. Actual values for this compound may vary.

Vibrational Assignments and Potential Energy Distribution (PED)

To gain a deeper understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. PED calculations help to determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis is typically carried out using computational methods like DFT.

For instance, in the analysis of 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, the PED was calculated to assign the vibrational modes observed in the FT-IR and FT-Raman spectra. researchgate.net Similarly, for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, vibrational wavenumbers were computed using HF and DFT methods and assigned with the help of PED analysis. nih.govkfupm.edu.sa The study of 4,5-dichloro-3-hydroxypyridazine also utilized normal coordinate analysis and DFT calculations to interpret the vibrational spectra. nih.gov

These computational approaches, combined with experimental data, allow for a detailed and accurate assignment of the vibrational bands, providing a robust characterization of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H-NMR spectrum of a related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was used to confirm its structure. nih.govkfupm.edu.sa

For this compound, one would expect to see signals corresponding to the protons on the dichlorophenyl ring and the protons of the butanoic acid chain. The aromatic protons would likely appear as a complex multiplet in the downfield region of the spectrum due to the influence of the electron-withdrawing chlorine atoms and the carbonyl group. The methylene (B1212753) protons of the butanoic acid chain would appear as distinct multiplets, with their chemical shifts influenced by their proximity to the carbonyl and carboxylic acid groups.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.2 | m |

| -CH₂- (adjacent to C=O) | ~3.2 | t |

| -CH₂- (adjacent to COOH) | ~2.8 | t |

| -COOH | > 10 | s (broad) |

Note: This table contains predicted values based on general principles and data from similar structures. Actual experimental values may differ.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment.

For this compound, distinct signals would be expected for the carbonyl carbon, the carboxylic acid carbon, the carbons of the dichlorophenyl ring, and the methylene carbons of the butanoic acid chain. The carbonyl and carboxylic acid carbons would appear at the downfield end of the spectrum. The aromatic carbons would have chemical shifts influenced by the positions of the chlorine substituents. The two methylene carbons would have distinct signals due to their different chemical environments.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ketone) | ~196 |

| COOH (acid) | ~178 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 128 - 132 |

| Aromatic C (quaternary) | ~135 |

| -CH₂- (adjacent to C=O) | ~33 |

| -CH₂- (adjacent to COOH) | ~28 |

Note: This table contains predicted values based on general principles and data from similar structures like 1,4-Dichlorobutane and other butanoic acid derivatives. chemicalbook.com Actual experimental values may differ.

Conformational Analysis via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution. asianpubs.org For this compound, the flexibility of the butanoic acid chain allows for various spatial arrangements of the atoms.

In solution, the molecule is not static but exists in a dynamic equilibrium of different conformers. hhu.de The rotation around the single bonds, particularly the C-C bonds of the butanoic acid moiety and the bond connecting the phenyl ring to the keto group, gives rise to these different conformations. The analysis of 1H NMR spectra, including chemical shifts and coupling constants, can provide insights into the predominant conformation. hhu.demdpi.com For instance, the coupling constants between the methylene protons can be used to estimate the dihedral angles and thus deduce the preferred staggered or eclipsed conformations of the aliphatic chain. The presence of the bulky dichlorophenyl group likely influences the rotational freedom and may favor specific conformers to minimize steric hindrance. asianpubs.orgniscpr.res.in

The Nuclear Overhauser Effect (NOE) is a particularly useful NMR technique for conformational analysis. mdpi.com By measuring the transfer of nuclear spin polarization from one nucleus to another, it is possible to determine the through-space proximity of atoms. In the context of this compound, NOE experiments could reveal interactions between the protons on the phenyl ring and the protons of the butanoic acid chain, providing direct evidence for specific folded or extended conformations. mdpi.com

Table 1: Predicted 1H NMR Data for a Possible Conformation of this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 7.5 - 8.0 | m | - |

| -CH2- (adjacent to C=O) | ~3.2 | t | ~6.5 |

| -CH2- | ~2.8 | t | ~6.5 |

| -COOH | 10 - 12 | s | - |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The spectrum of this compound is expected to be characterized by absorptions arising from the dichlorophenyl and the carbonyl chromophores. shu.ac.uk

The primary electronic transitions observed in organic molecules are σ → σ, π → π, n → σ, and n → π. scribd.com For this compound, the most relevant transitions would be π → π* and n → π*. shu.ac.uklibretexts.org

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The dichlorophenyl ring and the carbonyl group both contain π systems. These transitions are typically strong, with high molar absorptivity. shu.ac.uk The conjugated system formed by the aromatic ring and the adjacent carbonyl group is expected to result in a π → π* absorption band in the UV region. libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. youtube.comslideshare.net These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. shu.ac.uk

The solvent can influence the wavelength of these transitions. For example, n → π* transitions often exhibit a hypsochromic shift (blue shift) in polar solvents. youtube.com

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~250 - 280 | Dichlorophenyl ring, Carbonyl group |

| n → π | ~300 - 330 | Carbonyl group |

Note: These are estimated values and can be influenced by solvent and pH.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. auburn.eduslideshare.net The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgmdpi.com This would result in the formation of a stable acylium ion.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule. libretexts.org

Loss of Small Molecules: The fragmentation pattern may also show peaks corresponding to the loss of small, stable neutral molecules such as H₂O, CO, and COOH. libretexts.orgmiamioh.edu

The presence of chlorine atoms will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments, as chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

| 246/248/250 | [C₁₀H₈Cl₂O₃]⁺ | Molecular Ion |

| 183/185/187 | [C₇H₄Cl₂O]⁺ | Alpha-cleavage |

| 173/175 | [C₆H₃Cl₂]⁺ | Loss of butanoic acid side chain |

| 45 | [COOH]⁺ | Cleavage of the butanoic acid chain |

Note: The presence of multiple chlorine atoms will result in a complex isotopic pattern for fragments containing them.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. researchgate.net This data would reveal the exact conformation of the molecule in the solid state.

The analysis would likely show that the dichlorophenyl ring is planar. The butanoic acid chain, however, may adopt a specific conformation to optimize packing in the crystal lattice. mdpi.com It is common for carboxylic acids to form dimers in the solid state. researchgate.net

The packing of molecules in a crystal is governed by various intermolecular forces, including hydrogen bonding and van der Waals interactions. japtronline.commdpi.com For this compound, the carboxylic acid group is a key player in forming intermolecular interactions.

Hydrogen Bonding: The carboxylic acid functional group can act as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group). It is highly probable that in the crystalline state, the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.netnih.gov This is a very common and stable arrangement for carboxylic acids. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For a molecule like this compound, DFT can predict a wide array of properties, from its three-dimensional shape to its spectroscopic and electronic behavior.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. uwosh.edu This procedure systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. amazonaws.comreadthedocs.io For this compound, this would involve settling the spatial relationship between the dichlorophenyl ring, the keto group, and the butanoic acid chain.

Table 1: Predicted Structural Parameters for this compound (Note: The values in this table are illustrative of typical DFT outputs and are not based on a specific calculation for this molecule.)

| Parameter | Atom Pair/Trio/Quartet | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| C=O (Carboxylic Acid) | ~1.21 Å | |

| C-O (Carboxylic Acid) | ~1.35 Å | |

| C-Cl | ~1.75 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| Bond Angle | O=C-C (Ketone) | ~120° |

| C-C-C (Aliphatic) | ~112° | |

| C-O-H (Carboxylic Acid) | ~106° |

| Dihedral Angle | C-C-C-C (Butanoic Chain) | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. semanticscholar.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap points to a molecule that is more easily polarized and reactive. semanticscholar.orgnih.gov For this compound, the electron-withdrawing nature of the chlorine atoms and the carbonyl groups would influence the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: These values are representative examples for organic molecules and not specific to the title compound.)

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

On an MEP map, colors are used to denote the electrostatic potential, with red typically representing the most negative regions (areas of high electron density) and blue representing the most positive regions (areas of low electron density). researchgate.netyoutube.com For this compound:

Negative Regions (Red/Yellow): Expected around the oxygen atoms of the carbonyl and carboxyl groups due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): Expected around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogen atoms on the aromatic ring.

Neutral Regions (Green): Likely to be found on the carbon backbone.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs. researchgate.net This method is particularly useful for quantifying charge transfer and intramolecular interactions, such as hyperconjugation. kfupm.edu.sa

NBO analysis calculates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. uba.ar A higher E(2) value indicates a stronger interaction. For the title compound, significant interactions would be expected between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of adjacent bonds.

Table 3: Representative NBO Donor-Acceptor Interactions (Note: This table shows hypothetical interactions and stabilization energies to illustrate NBO analysis results.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) on C=O | π*(C-C) Aromatic | ~25 | Resonance/Hyperconjugation |

| LP (Cl) | σ*(C-C) Aromatic | ~5 | Hyperconjugation |

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. msu.edu The calculated vibrational frequencies correspond to specific bond stretching, bending, and twisting motions. wiley.com These frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental spectra. researchgate.netresearchgate.net Key vibrational modes for this compound would include the C=O stretches of the ketone and carboxylic acid, the O-H stretch of the acid, and C-Cl stretches.

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). modgraph.co.uk These calculations provide theoretical ¹H and ¹³C NMR spectra, which are fundamental in structural elucidation. pdx.eduepfl.chucl.ac.uk For the title compound, calculations would predict the chemical shifts for each unique hydrogen and carbon atom, reflecting their distinct electronic environments.

Table 4: Illustrative Calculated Spectroscopic Data (Note: These are hypothetical values for demonstration purposes.)

| Parameter | Functional Group / Atom | Predicted Value |

|---|---|---|

| Vibrational Frequency (IR) | C=O Stretch (Ketone) | ~1700 cm⁻¹ |

| C=O Stretch (Acid) | ~1740 cm⁻¹ | |

| O-H Stretch (Acid) | ~3300 cm⁻¹ (broad) | |

| ¹³C NMR Chemical Shift | C=O (Ketone) | ~195 ppm |

| C=O (Acid) | ~175 ppm | |

| Aromatic C-Cl | ~130-135 ppm | |

| ¹H NMR Chemical Shift | COOH | ~10-12 ppm |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.govdtic.mil Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). mdpi.com Molecules with large dipole moments, extended π-conjugation, and charge-transfer characteristics often exhibit significant NLO properties. researchgate.net The presence of the dichlorophenyl ring and carbonyl groups in this compound suggests it may have a notable NLO response.

Table 5: Example of Predicted NLO Properties (Note: Values are for illustrative purposes.)

| Parameter | Description | Illustrative Value (esu) |

|---|---|---|

| αtot | Total static dipole polarizability | ~20 x 10⁻²⁴ |

| βtot | Total static first hyperpolarizability | ~15 x 10⁻³⁰ |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org This technique allows researchers to observe how a compound like this compound might behave in a biological system, for instance, by simulating its interactions with water molecules to understand its solubility and stability. researchgate.net By calculating the trajectory of each atom based on a given force field, MD simulations can reveal the conformational changes a molecule undergoes, which is crucial for understanding its biological activity. mdpi.com

In a typical MD simulation, the system's potential energy is calculated, and the forces on each atom are determined. Newton's laws of motion are then used to predict the positions and velocities of the atoms at a subsequent point in time. This process is repeated for millions of steps, generating a trajectory that reveals the molecule's dynamic behavior. The results of MD simulations can indicate the stability of a ligand-protein complex, with electrostatic energy often being a major driving force in these interactions. frontiersin.org While specific MD simulation studies on this compound are not detailed in the provided research, this methodology is widely applied to similar organic molecules to elucidate their dynamic properties and interaction mechanisms. frontiersin.orgresearchgate.netmdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.inmdpi.com This method is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target. scienceopen.com The process involves placing the ligand into the binding site of a protein and evaluating the goodness of fit using a scoring function.

The analysis of ligand-protein interactions is a critical component of molecular docking studies. It helps in understanding the specific forces that stabilize the binding of a ligand to its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. japer.in For instance, in studies of other compounds, hydrogen bond interactions with specific amino acid residues like Tyrosine and Arginine have been identified as crucial for binding affinity. japer.in The insights gained from such analyses are instrumental in designing new molecules with improved inhibitory activity against specific enzymes. mdpi.com The goal is to identify the key amino acid residues within the protein's active site that are essential for the ligand's binding and subsequent biological effect. nih.gov

Binding affinity prediction is a quantitative estimation of the strength of the interaction between a ligand and its protein target. arxiv.org This is often expressed as a binding energy or an inhibition constant (Ki). Various scoring functions are employed in molecular docking software to predict this affinity. peerj.com A higher predicted binding affinity suggests a more stable and potent interaction. nih.gov The accuracy of these predictions is crucial for prioritizing compounds for further experimental testing. peerj.comnih.gov While specific binding affinity data for this compound is not available in the provided results, the general approach would involve docking the compound into the active site of a target protein and using a scoring function to estimate its binding energy.

Molecular docking is frequently used to model how a compound might inhibit an enzyme's activity. nih.gov By predicting the binding mode of a potential inhibitor within the enzyme's active site, researchers can understand the mechanism of inhibition. nih.gov For example, an inhibitor might block the active site, preventing the natural substrate from binding, or it might bind to an allosteric site, causing a conformational change that inactivates the enzyme. mdpi.com The results from these models can guide the synthesis of more potent and selective enzyme inhibitors. nih.gov The study of enzyme kinetics can further elucidate the type of inhibition, such as competitive, non-competitive, or mixed-type. nih.gov

Analysis of Noncovalent Interactions

Noncovalent interactions play a vital role in the structure, stability, and function of molecules and their complexes. The analysis of these weak interactions is therefore essential for a comprehensive understanding of a compound's behavior.

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize noncovalent interactions within a molecule or between molecules. researchgate.net This technique is based on the electron density and its derivatives. By plotting the RDG against the electron density, different types of interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, can be identified and visualized in real space. researchgate.net This provides a detailed picture of the noncovalent interactions that stabilize a particular molecular conformation or a ligand-protein complex. While specific RDG analyses for this compound were not found, this method is a powerful tool for studying intramolecular and intermolecular interactions in similar systems. researchgate.net

Analysis of this compound: A Computational Perspective

Computational Chemistry and Molecular Modeling

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to explore intermolecular interactions in the crystalline state of a molecule. By partitioning the crystal electron density into molecular fragments, it defines a surface for a molecule within a crystal. This surface is valuable for understanding how molecules pack together and the nature of the forces that govern this packing. The analysis generates a three-dimensional surface mapped with properties such as dnorm (normalized contact distance), shape index, and curvedness, which highlight different aspects of intermolecular contacts. Furthermore, two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the various types of intermolecular interactions.

A comprehensive search of the scientific literature and crystallographic databases did not yield any specific studies performing Hirshfeld surface analysis on this compound. The determination of a crystal structure through techniques like X-ray crystallography is a prerequisite for conducting this type of analysis. Without such experimental data, a detailed and scientifically accurate account of the specific intermolecular contacts and their percentage contributions for this particular compound cannot be provided.

While studies on structurally related molecules, such as other substituted phenyl-oxobutanoic acid derivatives, are available, extrapolating their specific quantitative data to this compound would be scientifically unfounded. The nature and percentage of intermolecular interactions are highly sensitive to the specific functional groups and their positions on the molecule. For instance, the presence and location of the two chlorine atoms on the phenyl ring of the title compound would significantly influence the electrostatic potential and the resulting hydrogen bonds and other non-covalent interactions, making its Hirshfeld surface analysis unique.

Therefore, the detailed research findings and data tables that would typically populate this section are not available for this compound at this time. Further experimental work to determine its crystal structure is necessary before a definitive Hirshfeld surface analysis can be performed and reported.

Biological Activity and Structure Activity Relationships Sar

Antimicrobial Activity Investigations

Antifungal Efficacy

The antifungal potential of compounds derived from 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid has been a subject of scientific investigation. Research into the chemical reactivity of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, a precursor, led to the synthesis of various heterocyclic compounds. researchgate.netmdpi.com Specifically, the reaction with antipyrine (B355649) yields 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, which serves as a key intermediate for creating a series of new molecules. researchgate.netmdpi.com

Subsequent modifications of this intermediate, such as reactions with hydrazines to form pyridazinone derivatives, have produced compounds with demonstrable biological activity. researchgate.net While detailed quantitative data on the minimum inhibitory concentration (MIC) for this compound itself is not extensively published in the reviewed literature, studies on its derivatives confirm their activity. For instance, certain pyridazinone and other heterocyclic derivatives prepared from the butanoic acid intermediate have shown moderate activity against select fungal strains. researchgate.net

The broader class of keto-acid derivatives has shown promise in antifungal research. Studies on novel β-keto-enol pyridine (B92270) and furan (B31954) derivatives have demonstrated significant fungicidal activity against strains like Fusarium oxysporum. nih.gov Similarly, new 1,3,4-oxadiazole (B1194373) compounds, another class of heterocyclic molecules, were effective against Candida albicans with MIC values of 32 μg/ml. frontiersin.org These findings support the principle that the core structure, when incorporated into more complex heterocyclic systems, can be a viable scaffold for developing new antifungal agents.

Table 1: Antifungal Activity of Selected Compound Classes

| Compound Class | Target Fungi | Reported Activity | Reference |

|---|---|---|---|

| Pyridazinone derivatives of this compound | Not specified | Moderate antifungal activity | researchgate.net |

| β-keto-enol pyridine and furan derivatives | Fusarium oxysporum | Significant fungicidal activity (IC50 = 12.83 μg/mL for lead compound) | nih.gov |

| 1,3,4-Oxadiazole derivatives | Candida albicans | MIC value of 32 μg/ml | frontiersin.org |

| 2-Amino-thiophene-3-carbonitrile derivatives | Candida and Cryptococcus spp. | Fungicidal activity at varying doses | researchgate.net |

Antiviral Activity Assessment (for 4-[(2,4-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid)

While the primary focus is on the 3,4-dichloro substituted compound, a structurally related molecule, 4-[(2,4-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid, is notable for its antiviral properties. This compound belongs to the family of itaconic acid derivatives. A cell-based screening of a large chemical library identified an itaconic acid derivative as a lead agent with activity against the influenza A virus (IAV). acs.orgnih.gov

Rational design and synthesis of a series of itaconic acid derivatives led to the identification of compounds with potent anti-IAV effects. acs.orgnih.gov Research has shown that these derivatives, including those with dichlorophenyl moieties, can significantly inhibit viral replication in cell cultures. For example, two lead compounds in one study exhibited half-maximal effective concentration (EC₅₀) values of 0.11 μM and 0.14 μM in Madin-Darby canine kidney cells. nih.gov Furthermore, itaconate and its derivatives have been shown to reduce interferon responses and inflammation during influenza A virus infection, with some derivatives strongly inhibiting viral transcription. nih.gov

Table 2: Anti-Influenza A Virus (IAV) Activity of Lead Itaconic Acid Derivatives

| Compound | Cell Line | EC₅₀ (μM) | Reference |

|---|---|---|---|

| Derivative 4 | Madin-Darby canine kidney (MDCK) | 0.14 | acs.orgnih.gov |

| Derivative 8 | Madin-Darby canine kidney (MDCK) | 0.11 | acs.orgnih.gov |

Mechanism of Action Elucidation

Investigation of Molecular Targets and Pathways

The mechanism of action for dichlorophenyl oxobutanoic acid derivatives likely involves interaction with specific biological macromolecules. For the antiviral itaconic acid derivatives, studies have indicated that they function by directly targeting the influenza A virus nucleoprotein (NP). acs.orgnih.gov This interaction disrupts the export of the viral ribonucleoprotein (vRNP) complex from the nucleus to the cytoplasm, a critical step in the viral replication cycle. nih.gov

For the broader class of α-keto acids, to which this compound belongs, several potential metabolic pathways could be targeted. The α-keto acid dehydrogenase complexes (KDHc), which are crucial enzymes linking carbohydrate, fat, and protein metabolism to the Krebs cycle, represent potential targets. nih.gov These enzymes are vital for cellular energy and signaling. nih.gov Additionally, certain α-keto acid metabolites have been shown to act as inhibitors of histone deacetylases (HDACs), enzymes that play a key role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs can lead to the de-repression of tumor suppressor proteins and other regulatory genes. nih.gov

Binding Mode Analysis derived from Computational Studies

Computational methods, such as molecular docking and molecular dynamics simulations, are essential tools for elucidating the binding modes of small molecules to their protein targets. nih.govnih.gov These in silico techniques predict how a ligand, such as a derivative of this compound, fits into the active site of a target protein and the nature of the intermolecular interactions that stabilize the complex.

While specific docking studies for this compound are not widely reported, analysis of similar structures provides insight. For instance, computational studies on various environmental ligands, including those with phenyl structures, interacting with protein binding pockets reveal the importance of hydrogen bonds and hydrophobic interactions. kau.edu.sa Molecular docking of novel oxadiazole antifungals with histone deacetylase (HDAC) has shown that the ligand can bind effectively within the active site. nih.gov Such studies typically identify key amino acid residues that form hydrogen bonds, salt bridges, or hydrophobic contacts with the ligand. researchgate.net For a compound like this compound, the dichlorophenyl group would likely engage in hydrophobic and halogen-bonding interactions, while the carboxylic acid and ketone functionalities would be prime candidates for forming hydrogen bonds with residues in a target's active site. unesp.br

Cellular Pathway Modulation

The biological effects of these compounds are a result of their ability to modulate cellular signaling pathways. Itaconate and its derivatives have been demonstrated to significantly modulate inflammatory pathways during viral infections. nih.gov They can reduce the phosphorylation of STAT1 and modulate AKT phosphorylation, key components of the interferon signaling cascade. nih.gov This modulation helps to dampen excessive inflammation, which is a major contributor to pathology in severe influenza infections. nih.gov

Furthermore, the structural similarity of the core compound to α-keto acids suggests a potential role in modulating metabolic and epigenetic pathways. As mentioned, α-keto acid metabolites can inhibit HDACs, thereby influencing gene expression. nih.gov The α-keto acid dehydrogenase complexes themselves are hubs for intracellular signaling, acting as sensors and sources of mitochondrial reactive oxygen species (mtH2O2), a vital second messenger. nih.gov By interacting with these complexes, a molecule could influence redox homeostasis and the availability of crucial metabolites that act as signaling molecules. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds into potent drug candidates. For the class of compounds related to this compound, several structural features are key to their biological activity.

The Dichlorophenyl Ring: The presence and position of the chlorine atoms on the phenyl ring are critical. The 3,4-dichloro substitution pattern creates a specific electronic and steric profile that influences how the molecule interacts with its biological target. This moiety contributes significantly to the compound's hydrophobicity, which is often a key factor in binding affinity. nih.gov

The Butanoic Acid Chain: The four-carbon chain containing a ketone and a carboxylic acid provides a specific length and flexibility. The ketone and carboxylic acid groups are crucial hydrogen bond donors and acceptors, essential for anchoring the molecule within a protein's binding site. nih.govnih.gov

Modifications for Antifungal Activity: In the synthesis of heterocyclic derivatives from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, the conversion of the butanoic acid to a pyridazinone ring system was essential for generating antifungal activity. researchgate.net Further substitutions on this new heterocyclic ring would likely modulate the potency and spectrum of activity. SAR studies on other antifungal thiophenes have shown that the presence of a cycloalkyl ring linked to the core heterocycle is essential for activity. researchgate.net

Modifications for Antiviral Activity: For the related itaconic acid derivatives, SAR studies have shown that modifications to the amine linker and the substituents on the phenyl ring dramatically affect anti-influenza potency. acs.orgnih.gov The presence of the dichlorophenyl group in compounds like 4-[(2,4-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid is a key contributor to its activity profile.

Impact of Substituent Modifications on Biological Efficacy

Research into the derivatives of this compound has revealed that modifications to its core structure can lead to compounds with significant antimicrobial and antifungal properties. A key study in this area involved the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (3) from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and antipyrine. mdpi.comnih.gov This modification, the introduction of an antipyrinyl group at the second position of the butanoic acid chain, was a critical step in developing a series of new heterocyclic compounds with demonstrable biological activity.

Further derivatization of this new butanoic acid derivative (3) led to a variety of compounds, including pyridazinone and dithio derivatives. mdpi.com The antimicrobial and antifungal screening of these synthesized compounds showed that the nature of the substituents plays a crucial role in their biological efficacy. For instance, the initial compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (3), exhibited high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. nih.gov

Subsequent modifications, such as the formation of a pyridazinone derivative, 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one, and its further conversion into other heterocyclic systems, resulted in a range of activities. Some of the newly synthesized compounds demonstrated high activity against both Gram-positive and Gram-negative microorganisms, as well as moderate antifungal activity. mdpi.comnih.gov These findings underscore the principle that even subtle changes to the periphery of the this compound scaffold can significantly modulate the biological activity of the resulting molecules.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Modification from parent structure | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria | Antifungal activity |

|---|---|---|---|---|

| 3 | Addition of antipyrinyl group at C2 | High | Moderate | Not specified |

| 4 | Phenylhydrazono derivative of 3 | Moderate | Moderate | Not specified |

| 6 | Pyridazinone derivative | Moderate | High | Not specified |

| 8 | Dithioketone derivative | Moderate | Moderate | Not specified |

| 10 | Pyrimido-pyridazin-one derivative | High | High | Moderate |

| 12a | Ethylsulfanyl-pyridazine derivative | High | High | Moderate |

| 13 | Azido-pyridazine derivative | Moderate | Moderate | Moderate |

| 17 | Hydrazone derivative | Moderate | High | Not specified |

Data sourced from Sayed, G.H., et al. (2003). mdpi.comnih.gov

Role of Dichloro-Phenyl Moiety in Activity

In many instances, the inclusion of halogen atoms like chlorine can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. bldpharm.com The dichlorophenyl moiety can also participate in various non-covalent interactions, such as halogen bonding and hydrophobic interactions, which are critical for ligand-receptor binding. While direct studies on the specific role of the 3,4-dichlorophenyl group in the context of this compound's biological activity are limited, its prevalence in other active compounds suggests its importance. For example, the 2,4-dichlorophenyl moiety is a key component in some pyrazoline derivatives that exhibit strong antioxidant and antibacterial activities. researchgate.net

Significance of the 4-Oxobutanoic Acid Scaffold in Biological Interactions

The 4-oxobutanoic acid portion of the molecule serves as a versatile scaffold that is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. This scaffold contains both a ketone and a carboxylic acid functional group, which are key reactive sites. The reaction of 4-aryl-4-oxobutanoic acids with binucleophiles, such as diamines, has been shown to lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. nih.gov

This reactivity is significant from a medicinal chemistry perspective, as it allows for the construction of more complex heterocyclic systems, which are often found in biologically active molecules. The carboxylic acid group, in particular, is a crucial functional group that can participate in hydrogen bonding or form salt bridges with biological targets. researchgate.net The esterification or modification of this group can lead to significant changes in biological activity, highlighting its importance in molecular recognition. The 4-oxobutanoic acid scaffold, therefore, provides the necessary framework for the spatial arrangement of key functional groups and allows for the exploration of a wide chemical space to optimize biological activity.

Stereochemical Considerations in Biological Activity

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter. However, the introduction of substituents along the butanoic acid chain can lead to the formation of chiral centers, and consequently, stereoisomers. For instance, the derivative 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid has a chiral carbon at the C2 position of the butanoic acid chain. mdpi.com

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities. nih.govresearchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. researchgate.net

While the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid has been reported, the separation of its enantiomers and the evaluation of their individual biological activities have not been described in the reviewed literature. mdpi.comresearchgate.net Therefore, the specific impact of stereochemistry on the biological activity of derivatives of this compound remains an area for further investigation. The general importance of chirality in drug action suggests that if chiral derivatives of this compound are to be developed as therapeutic agents, the synthesis and biological evaluation of individual enantiomers would be a critical step. nih.govmdpi.com

Metabolism and Biodegradation Research

Metabolic Fate in Biological Systems (general for dichlorophenyl-containing compounds)

The metabolic fate of compounds containing a dichlorophenyl group has been extensively studied, particularly in the context of persistent organic pollutants like dichlorodiphenyltrichloroethane (DDT). In biological systems, the metabolism of DDT serves as a key model for understanding how dichlorophenyl-containing structures are processed. The primary routes of DDT metabolism involve a series of biotransformations. epa.gov One of the most well-documented pathways is the dehydrochlorination of DDT to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a reaction catalyzed by the enzyme DDT-dehydrochlorinase. epa.gov This conversion is a major factor in the resistance of some insect species to DDT. epa.gov

Another significant metabolic route is the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). tandfonline.com This process involves replacing an aliphatic chlorine atom with a hydrogen atom and is a major transformation mechanism under reducing conditions. tandfonline.com Further metabolism of these initial products can occur. For instance, DDD can be further metabolized to compounds like 4,4'-dichlorobenzophenone (B107185) (DBP). tandfonline.com

Additionally, oxidation can lead to the formation of bis(p-chlorophenyl)acetic acid (DDA). epa.gov In some organisms, DDA is a significant metabolite, and it has been shown that homogenates from certain insects can degrade DDT to DDA and dichlorobenzophenone. epa.gov Interestingly, in vivo isomerization has also been observed, where the o,p'-DDT isomer can be converted to the p,p'-DDT isomer in the liver of rats. epa.gov The high lipophilicity of compounds like DDT allows them to easily penetrate biological barriers such as the placental barrier, leading to potential effects on fetal development. nih.gov

Microbial Degradation Pathways of Related Dichlorophenyl Compounds

Microorganisms play a crucial role in the environmental breakdown of dichlorophenyl compounds. Studies on various chemicals, from pesticides to herbicides, have elucidated several degradation pathways.

The herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) is microbially degraded in soils. A primary metabolite is 2,6-dichlorobenzamide (B151250) (BAM), which is then either hydrolyzed to 2,6-dichlorobenzoic acid (2,6-DCBA) or dechlorinated to form ortho-chlorobenzamide (OBAM). nih.gov The subsequent degradation of BAM and 2,6-DCBA has been observed to occur efficiently only in soils with a history of exposure to dichlobenil. nih.gov

The degradation of DDT by microbes proceeds through pathways analogous to those in other biological systems, but with further breakdown of the aromatic rings. Under anoxic or anaerobic conditions, the primary transformation product of DDT is DDD. tandfonline.com From DDD, the pathway can lead to intermediates such as 4,4'-dichlorobenzophenone (DBP). tandfonline.comdergipark.org.tr DBP is often considered a key intermediate, which can then be further degraded. dergipark.org.tr Some studies have proposed that the complete degradation of DDT could occur via DBP, either through dechlorination to benzophenone (B1666685) or by direct cleavage of the aromatic rings. canterbury.ac.nz A variety of bacteria and fungi, including Pseudomonas, Bacillus, and Phanerochaete chrysosporium, are capable of degrading DDT and its metabolites, although no single microorganism is known to use DDT as a sole carbon and energy source. hilarispublisher.com

Table 1: Microbial Degradation of Dichlorophenyl Compounds

| Original Compound | Key Intermediate(s) | Final Product(s) / Further Metabolite(s) | Microbial Environment/Organism | Reference |

|---|---|---|---|---|

| 2,6-Dichlorobenzonitrile (Dichlobenil) | 2,6-Dichlorobenzamide (BAM) | 2,6-Dichlorobenzoic acid (2,6-DCBA), ortho-Chlorobenzamide (OBAM) | Soil microorganisms | nih.gov |

| Dichlorodiphenyltrichloroethane (DDT) | DDD, DDE, 4,4'-Dichlorobenzophenone (DBP) | 4-Chlorobenzoic acid, DDA | Bacteria (Pseudomonas, Alcaligenes) and Fungi (Phanerochaete chrysosporium) | tandfonline.comdergipark.org.tr |

| 4,4'-Dichlorobenzophenone (DBP) | p-chlorobenzophenone (CBP) | Methylated chlorobenzophenone (in one unrepeatable experiment) | Aspergillus niger | canterbury.ac.nz |

Biotransformation Studies of Aromatic Ketones and Ketoesters

The biotransformation of aromatic ketones and related ketoesters is a field of significant interest for producing valuable chemical intermediates through environmentally benign processes. researchgate.net These transformations often involve stereoselective reductions of the ketone group or modifications to the carbon skeleton.

Photosynthetic marine microalgae have been shown to biotransform a range of aromatic ketones, including acetophenone (B1666503) and its derivatives. nih.gov These organisms exhibit varying degrees of specificity and stereoselectivity in the reduction of the keto group to the corresponding alcohol. nih.gov

Another approach involves using whole plant seeds as biocatalysts. For example, the seeds of Linum usitatissimum (linseed) have been used for the bioreduction of nitroaromatic ketones. researchgate.net This method demonstrated high chemoselectivity, reducing the nitro group while leaving the ketone functionality intact in compounds like ortho-, meta-, and para-nitroacetophenone. researchgate.net

More complex transformations involve the activation and cleavage of C-C bonds adjacent to the carbonyl group. Research has demonstrated that an iridium/phosphine catalytic system can remove the acyl group from various ketone substrates. nih.gov This deacylative process can be used for formal homologation of aliphatic linear ketones to prepare 1,7-ketoesters or for the enantioselective synthesis of ketones with γ-stereocenters. nih.gov While these are metal-catalyzed, they highlight the potential for complex enzymatic systems to perform similar C-C bond activations, driven by the formation of stable aromatic products. nih.gov

Table 2: Examples of Biotransformation of Aromatic Ketones

| Substrate Class | Transformation Type | Biocatalyst/System | Product(s) | Reference |

|---|---|---|---|---|

| Aromatic Ketones (e.g., Acetophenone) | Keto-reduction | Marine microalgae | Corresponding secondary alcohols (stereoselective) | nih.gov |

| Nitroaromatic Ketones (e.g., Nitroacetophenone) | Nitro-group reduction (Chemoselective) | Linum usitatissimum (Linseed) | Aminoacetophenone | researchgate.net |

| Aliphatic and Cyclic Ketones | Deacylative C-C bond cleavage and functionalization | Iridium/phosphine catalyst (demonstrates principle) | Aldehydes, 1,7-ketoesters | nih.gov |

Advanced Analytical Method Development and Characterization for Research Applications

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of "4-(3,4-Dichlorophenyl)-4-oxobutanoic acid" and its potential impurities. The choice of method depends on the volatility, polarity, and thermal stability of the compound and its matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method can be developed for the purity assessment of "this compound". pensoft.netpensoft.netrjptonline.orgekb.eg The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). pensoft.netrjptonline.orgekb.eg Isocratic or gradient elution can be employed to achieve optimal separation of the main compound from any process-related impurities or degradation products. rjptonline.orgekb.eg Detection is commonly performed using a UV/VIS detector at a wavelength where the compound exhibits maximum absorbance. pensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity. phenomenex.com This technique is particularly useful for identifying unknown impurities and for quantifying the compound at very low concentrations. phenomenex.com For "this compound," LC-MS can be used to confirm its molecular weight and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable ionization technique for this compound. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. impactfactor.orgnih.gov For the analysis of "this compound" by GC-MS, a derivatization step might be necessary to increase its volatility and thermal stability. The resulting derivative can then be separated on a capillary column and detected by a mass spectrometer. jmchemsci.comresearchgate.net GC-MS provides detailed information about the molecular structure and can be used to identify and quantify volatile impurities.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com A UPLC method for "this compound" would offer improved performance for purity assessment and impurity profiling, allowing for the detection of trace-level impurities that might be missed by HPLC. mdpi.comnih.govmdpi.com The higher pressure capabilities of UPLC systems enable the use of longer columns for even greater separating power. mdpi.com